molecular formula C13H16N2O4 B14583765 Methyl 3,5-diacetamido-4-methylbenzoate CAS No. 61544-73-8

Methyl 3,5-diacetamido-4-methylbenzoate

Cat. No.: B14583765
CAS No.: 61544-73-8
M. Wt: 264.28 g/mol
InChI Key: COCXYHZXKKQWBB-UHFFFAOYSA-N
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Description

Methyl 3,5-diacetamido-4-methylbenzoate is a synthetic aromatic ester characterized by a benzoic acid backbone substituted with two acetamido (-NHCOCH₃) groups at positions 3 and 5 and a methyl (-CH₃) group at position 3.

Properties

CAS No.

61544-73-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 3,5-diacetamido-4-methylbenzoate

InChI

InChI=1S/C13H16N2O4/c1-7-11(14-8(2)16)5-10(13(18)19-4)6-12(7)15-9(3)17/h5-6H,1-4H3,(H,14,16)(H,15,17)

InChI Key

COCXYHZXKKQWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C)C(=O)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamido-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups. These amino groups are then acetylated to form acetamido groups. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is further functionalized using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Methyl 3,5-diacetamido-4-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,5-diacetamido-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns

  • Methyl 3,5-diiodo-4-methylbenzoate (NCATS Inxight: BK8H8C9UPW): This compound replaces the acetamido groups with iodine atoms. Compared to the acetamido derivative, the diiodo analog is likely less polar and more lipophilic, which may affect its pharmacokinetic properties in drug design .

Functional Group Comparisons: Esters and Amides

  • Methyl Palmitate (): A saturated fatty acid methyl ester with a linear aliphatic chain. Unlike the aromatic benzoate core of the target compound, methyl palmitate is nonpolar and volatile, making it suitable for biodiesel or cosmetic formulations. The absence of polar groups like acetamido reduces its solubility in aqueous media .
  • Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Its bicyclic structure contrasts with the planar aromatic system of the target compound. Natural diterpenoid esters often exhibit antimicrobial or anti-inflammatory activity, whereas synthetic aromatic esters like Methyl 3,5-diacetamido-4-methylbenzoate may prioritize stability and modular functionalization for pharmaceutical use .
  • Methyl Salicylate () :

    A simple aromatic ester used in fragrances and topical analgesics. Its hydroxyl (-OH) group confers higher volatility and lower molecular weight compared to the acetamido-substituted target compound. The acetamido groups in the latter likely reduce volatility and enhance binding to biological targets through hydrogen bonding .

Physicochemical Properties (Inferred from Structural Features)

Property This compound Methyl Salicylate Methyl Palmitate
Molecular Weight High (due to acetamido groups) 152.15 g/mol 270.45 g/mol
Polarity Moderate (polar acetamido groups) Low Very low
Volatility Low High Moderate
Typical Applications Pharmaceutical intermediates Fragrances, topicals Biofuels, cosmetics

Key Research Findings and Implications

  • Substituent Effects: The acetamido groups in this compound enhance solubility in polar solvents (e.g., DMSO or methanol) compared to halogenated analogs like the diiodo derivative. This property is advantageous in drug formulation .
  • Natural vs. Synthetic Origins : Unlike resin-derived esters (e.g., sandaracopimaric acid methyl ester), the target compound’s synthetic nature allows for precise functionalization, enabling tailored applications in medicinal chemistry .
  • Stability : The aromatic backbone provides greater thermal and oxidative stability compared to aliphatic esters like methyl palmitate, which are prone to degradation under harsh conditions .

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